Sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate
Description
Sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate, commonly known as Montelukast Sodium, is a selective cysteinyl leukotriene receptor antagonist (LTRA) used for treating asthma and allergic rhinitis . Its empirical formula is C₃₅H₃₅ClNO₃SNa, with a molecular weight of 608.18 g/mol . Structurally, it features a 7-chloroquinoline moiety, a cyclopropane ring, and a sulfanylmethyl group, with stereochemistry critical to its activity (R,E-configuration) . The sodium salt enhances solubility in polar solvents like ethanol and methanol, though it remains insoluble in water and acetonitrile . Montelukast Sodium inhibits leukotriene D4 (LTD4) at the CysLT1 receptor, reducing airway inflammation and bronchoconstriction .
Properties
IUPAC Name |
sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPOHLXIZJIMST-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClNNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
a. Montelukast Sodium vs. Its Sulfoxide Impurity (Impurity C) A key structural analogue is the sulfoxide derivative ([1-[[[1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic Acid), an oxidation product of Montelukast Sodium.
The sulfoxide form arises from oxidative degradation, highlighting the importance of stability studies in formulation .
b. Montelukast Sodium vs. Free Acid Form The free acid form (Montelukast) has the formula C₃₅H₃₆ClNO₃S (MW: 586.18 g/mol) . The sodium salt improves bioavailability by enhancing solubility, making it preferable for oral dosage forms .
Comparison with Other Leukotriene Receptor Antagonists
- Stereospecificity : The (R,E)-configuration optimizes receptor binding .
- Cyclopropane Core : Enhances metabolic stability compared to linear-chain analogues.
- Sulfanylmethyl Group : Critical for covalent interactions with the CysLT1 receptor .
Analytical and Pharmacokinetic Data
Analytical Performance
- HPLC Methods : Montelukast Sodium exhibits a retention time of 6.218 min using a C8 column with phosphate buffer:acetonitrile (60:40) .
- Detection Limits : LOQ (Limit of Quantitation) for Montelukast is 9.86 µg/mL , ensuring sensitivity in biological samples .
Pharmacokinetic Properties
- pKa Values : Determined potentiometrically, critical for understanding ionization and bioavailability .
- Bioequivalence : Montelukast Sodium tablets show consistent dissolution profiles, meeting USP standards .
Research Findings and Implications
- Degradation Pathways : Oxidation of the sulfanyl group to sulfoxide is a major degradation route, necessitating rigorous storage conditions .
- Combination Therapies : Co-formulation with antihistamines (e.g., Levocetirizine) improves allergic rhinitis treatment efficacy .
- Green Analytical Methods : Micellar UPLC and chemometric models are emerging as eco-friendly alternatives for quantification .
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